molecular formula C14H21ClN4O4 B554789 Z-Arg-OH.HCl CAS No. 56672-63-0

Z-Arg-OH.HCl

Cat. No.: B554789
CAS No.: 56672-63-0
M. Wt: 344.79 g/mol
InChI Key: HHCPMSWPCALFQJ-UHFFFAOYSA-N
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Description

Z-Arg-OH.HCl, also known as N(alpha)-Z-L-arginine hydrochloride, is a derivative of the amino acid arginine. It is primarily used in biochemical research and drug synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine, which helps in preventing unwanted side reactions during chemical synthesis .

Scientific Research Applications

Z-Arg-OH.HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure.

    Medicine: Utilized in the synthesis of pharmaceutical compounds and prodrugs.

    Industry: Applied in the production of specialized chemicals and reagents .

Mechanism of Action

While the specific mechanism of action for Cbz-L-arginine hydrochloride is not provided in the retrieved data, it’s worth noting that arginine, a component of this compound, stimulates the pituitary release of growth hormone and prolactin .

Safety and Hazards

Cbz-L-arginine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

Cbz-L-arginine hydrochloride has potential applications in the pharmaceutical industry. For instance, it can be used in the synthesis of novel arginine vasopressin prodrugs . Additionally, the structure-activity relationships established for this compound may open perspectives for the design of effective biodegradable antimicrobial materials that can overcome emerging resistance .

Biochemical Analysis

Biochemical Properties

Z-Arg-OH.HCl is utilized in multiple biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific cellular effects of Z-Arg-OH

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The detailed molecular mechanism of Z-Arg-OH

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors The specific metabolic pathways that Z-Arg-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-OH.HCl typically involves the protection of the amino group of L-arginine using benzyl chloroformate (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, resulting in the formation of the Cbz-protected arginine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Z-Arg-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Z-Arg-OH.HCl can be compared with other protected amino acids, such as:

    Cbz-L-lysine hydrochloride: Similar protecting group but different amino acid.

    Fmoc-L-arginine hydrochloride: Uses a different protecting group (fluorenylmethyloxycarbonyl).

    Boc-L-arginine hydrochloride: Uses tert-butyloxycarbonyl as the protecting group.

The uniqueness of this compound lies in its specific protecting group, which offers stability under various reaction conditions and can be easily removed through catalytic hydrogenation .

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMSWPCALFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56672-63-0
Record name NSC88473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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